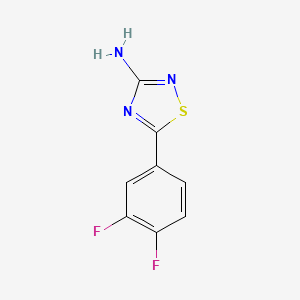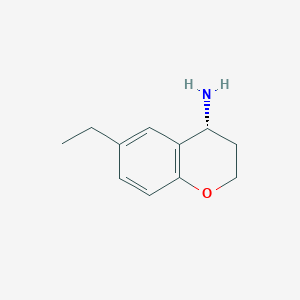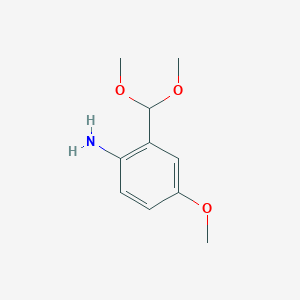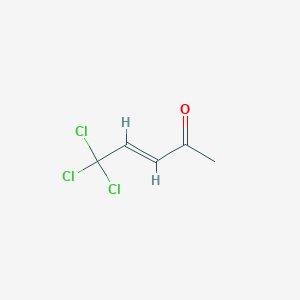
(3E)-5,5,5-Trichloro-3-penten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-5,5,5-Trichloro-3-penten-2-one: is an organic compound characterized by the presence of three chlorine atoms attached to the fifth carbon of a pentenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5,5,5-Trichloro-3-penten-2-one typically involves the chlorination of 3-penten-2-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the pentenone structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of chlorine gas and the potential hazards associated with chlorinated compounds.
Análisis De Reacciones Químicas
Types of Reactions: (3E)-5,5,5-Trichloro-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloro group to less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Dechlorinated pentenones or alcohols.
Substitution: Substituted pentenones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (3E)-5,5,5-Trichloro-3-penten-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the creation of compounds with specific desired properties.
Mecanismo De Acción
The mechanism of action of (3E)-5,5,5-Trichloro-3-penten-2-one involves its interaction with molecular targets through its reactive chlorine atoms and the pentenone moiety. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function. The exact pathways and targets depend on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
- (3E)-3-Chloro-3-penten-2-one
- (3E)-3,3,3-Trichloro-2-penten-1-one
- (3E)-5,5,5-Trifluoro-3-penten-2-one
Comparison: (3E)-5,5,5-Trichloro-3-penten-2-one is unique due to the presence of three chlorine atoms at the fifth carbon, which imparts distinct reactivity and properties compared to its analogs. The trichloro group enhances its electrophilicity, making it more reactive in substitution and addition reactions. This uniqueness makes it a valuable compound for specific synthetic and industrial applications.
Propiedades
Número CAS |
18402-89-6 |
|---|---|
Fórmula molecular |
C5H5Cl3O |
Peso molecular |
187.45 g/mol |
Nombre IUPAC |
(E)-5,5,5-trichloropent-3-en-2-one |
InChI |
InChI=1S/C5H5Cl3O/c1-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+ |
Clave InChI |
WYTWCHDMETZZSN-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)/C=C/C(Cl)(Cl)Cl |
SMILES canónico |
CC(=O)C=CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



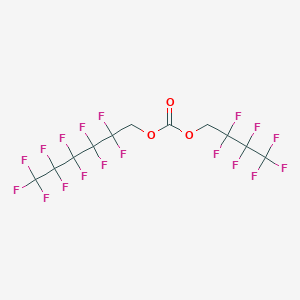
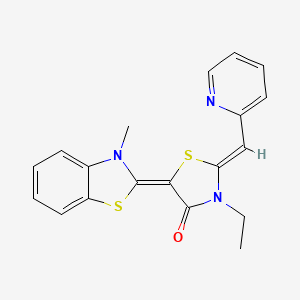
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
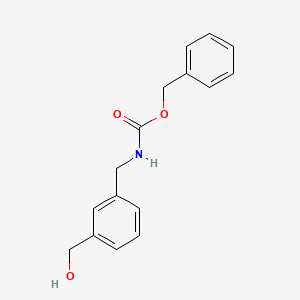
![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
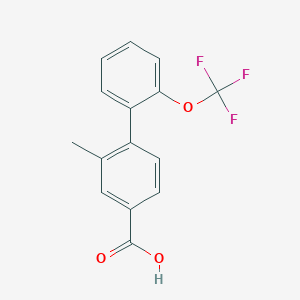
![N-[(3-Aminophenyl)methyl]ethane-1-sulfonamide](/img/structure/B12086354.png)

